molecular formula C12H16ClN3O B1463354 [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride CAS No. 1193388-76-9

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride

Cat. No. B1463354
M. Wt: 253.73 g/mol
InChI Key: KNOZVJJSFJDQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride” is a derivative of oxadiazole . Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The yield of these reactions can vary, but yields of around 85% have been reported . The synthesized compounds are often characterized using techniques such as FT-IR, NMR, and LC-MS .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by C-O and C=N bond lengths in the oxadiazole ring that are almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring . In the crystal, molecules are linked via N-H⋯N hydrogen bonds, forming double-stranded chains propagating along [010] .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole derivatives often involve the substitution of bromine-containing 1,3,4-oxadiazoles to introduce various functional groups . The reactions are typically carried out under controlled conditions to ensure high yield and purity .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary depending on the specific structure of the compound. For example, some compounds have been reported to have melting points in the range of 133–135 °C . The compounds are often characterized using techniques such as FT-IR, NMR, and LC-MS .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride. This compound belongs to the oxadiazole family, which is a group of five-membered heterocyclic molecules containing two carbon, two nitrogen, and one oxygen atom. Oxadiazoles have demonstrated potential in various fields, including material science, medicinal chemistry, and high-energy materials .

  • Anticancer Applications

    • Results : The synthesized oxadiazoles exhibited promising anticancer activity .
  • Antioxidant Applications

    • Results : Some oxadiazole derivatives demonstrated significant antioxidant activity .
  • Antibacterial and Antifungal Applications

    • Results : The antibacterial activity was comparable to that of the reference drug (amoxicillin), and the antifungal screening showed positive results against both Trichoderma harzianum and Aspergillus niger .
  • Anticonvulsant Applications

    • Results : Some oxadiazole derivatives exhibited anticonvulsant effects, warranting further investigation .
  • High-Energy Materials Applications

    • Results : Certain oxadiazole derivatives exhibit favorable oxygen balance and positive heat of formation, making them potential candidates for high-energy applications .

Future Directions

The future directions for research on “(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride” and related compounds could involve further exploration of their potential biological activities, such as their antiviral and antibacterial properties . Additionally, further studies could explore the synthesis of new derivatives and the optimization of synthesis conditions to improve yield and purity .

properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOZVJJSFJDQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NN=C(O1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.